molecular formula C32H45N3O5S B587229 Nelfinavir Sulfoxide CAS No. 1041389-28-9

Nelfinavir Sulfoxide

Cat. No.: B587229
CAS No.: 1041389-28-9
M. Wt: 583.788
InChI Key: RSOLVRGGAAUFHC-VSAYVLMCSA-N
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Description

Nelfinavir Sulfoxide is a derivative of Nelfinavir, a well-known antiviral drug primarily used in the treatment of Human Immunodeficiency Virus (HIV) infections. This compound is formed through the oxidation of Nelfinavir and has been studied for its potential therapeutic applications, particularly in the context of viral infections and cancer treatment.

Mechanism of Action

Target of Action

Nelfinavir primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) . This protease is required for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 . Nelfinavir also inhibits the mammalian/mechanistic target of rapamycin (mTOR) activation .

Mode of Action

Nelfinavir binds to the active site of the HIV-1 protease and inhibits the activity of the enzyme . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles . In addition, nelfinavir suppresses viral replication partly by protease inhibition .

Biochemical Pathways

Nelfinavir’s action affects several biochemical pathways. It induces the unfolded protein response (UPR) , inhibits mTOR activation, and reduces the expression of certain molecules related to Small-cell Lung Cancer (SCLC), such as achaete-scute homolog 1 (ASCL1) . Nelfinavir also induces endoplasmic reticulum stress and autophagy .

Pharmacokinetics

Nelfinavir exhibits a high variability in plasma concentrations among individuals . The mean average drug plasma concentration is 2.22 ± 1.25 mg/L, and the mean area under the curve (AUC) during the dosing interval is 17.7 ± 10.0 mg•h/L . The mean nelfinavir trough plasma concentration is 1.58 ± 1.0 mg/L . Nelfinavir is extensively bound by human plasma protein (approximately 98%) .

Result of Action

Nelfinavir causes two types of cell death: caspase-dependent apoptosis and caspase-independent death . The latter is characterized by the induction of ER stress and autophagy . Autophagy is protective because an inhibitor of autophagy increases nelfinavir-induced death . Nelfinavir also inhibits the growth of SCLC patient-derived xenograft (PDX) tumors .

Action Environment

The action, efficacy, and stability of Nelfinavir can be influenced by environmental factors. For instance, it has been observed that the compound’s antiviral activity against SARS-CoV-2 can be enhanced when combined with other drugs . Additionally, Nelfinavir’s anti-cancer properties are influenced by various cellular conditions, such as unfolded protein response, cell cycle, apoptosis, autophagy, the proteasome pathway, oxidative stress, the tumor microenvironment, and multidrug efflux pumps .

Biochemical Analysis

Biochemical Properties

Nelfinavir Sulfoxide, similar to Nelfinavir, is likely to play a role in biochemical reactions involving HIV-1 protease, an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 . By inhibiting this enzyme, this compound could prevent the formation of mature, infectious viral particles .

Cellular Effects

This compound’s effects on cells are expected to be similar to those of Nelfinavir. Nelfinavir has been shown to inhibit the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in vitro . It also induces endoplasmic reticulum stress, autophagy, and apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve binding to the active site of the HIV-1 protease enzyme and inhibiting its activity . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles .

Dosage Effects in Animal Models

Nelfinavir has been shown to inhibit the development of lung fibrosis in an animal model of systemic sclerosis .

Metabolic Pathways

This compound is expected to be involved in similar metabolic pathways as Nelfinavir, which is metabolized in the liver by multiple cytochrome P450 (CYP) enzymes . The major metabolite of Nelfinavir, M8, has similar activity against HIV-1 in vitro .

Transport and Distribution

Both Nelfinavir and its active metabolite M8 are highly bound to serum proteins, and Nelfinavir shows extensive tissue distribution . It is reasonable to expect that this compound would have similar transport and distribution characteristics.

Subcellular Localization

The subcellular localization of this compound is not specifically known. Nelfinavir has been found to induce endoplasmic reticulum stress, suggesting that it may localize to the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nelfinavir Sulfoxide typically involves the oxidation of Nelfinavir. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective oxidation of the sulfur atom to form the sulfoxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Nelfinavir Sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the sulfone.

    Reduction: The sulfoxide can be reduced back to the parent Nelfinavir using reducing agents like sodium borohydride.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like thiols, amines, and halides.

Major Products Formed:

    Oxidation: Nelfinavir Sulfone.

    Reduction: Nelfinavir.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other pharmaceutical compounds.

    Biology: Studied for its effects on cellular processes and potential as a research tool in understanding protein interactions.

    Medicine: Investigated for its antiviral properties, particularly against SARS-CoV-2, and its potential use in cancer therapy due to its ability to inhibit proteases involved in tumor growth.

    Industry: Utilized in the development of new drug formulations and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

    Nelfinavir: The parent compound, primarily used in HIV treatment.

    Nelfinavir Sulfone: The fully oxidized form of Nelfinavir.

    Lopinavir: Another HIV protease inhibitor with a similar mechanism of action.

    Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy.

Uniqueness: Nelfinavir Sulfoxide is unique due to its intermediate oxidation state, which may confer distinct pharmacological properties compared to Nelfinavir and Nelfinavir Sulfone

Properties

IUPAC Name

(3S,4aS,8aS)-2-[(2R,3R)-4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N3O5S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-41(40)24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+,41?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOLVRGGAAUFHC-VSAYVLMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CS(=O)C2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N[C@@H](CS(=O)C2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858171
Record name (3S,4aS,8aS)-2-[(2R,3R)-4-(Benzenesulfinyl)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)butyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041389-28-9
Record name (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylsulfinyl)butyl]-3-isoquinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1041389-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-((2R,3R)-2-hydroxy-3-((3-hydroxy-2-methylbenzoyl)amino)-4-(phenylsulfinyl)butyl)-3-isoquinolinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1041389289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,4aS,8aS)-2-[(2R,3R)-4-(Benzenesulfinyl)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)butyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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